1-Butene, 3,3-dimethyl-1,1-diphenyl-
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Overview
Description
1,1-Diphenyl-3,3-dimethyl-1-butene is an organic compound with the molecular formula C18H20. It is characterized by the presence of two phenyl groups and a dimethyl group attached to a butene backbone. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-3,3-dimethyl-1-butene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-diphenylethylene with propanoic acid, 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1,1-Diphenyl-3,3-dimethyl-1-butene may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3,3-dimethyl-1-butene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chlorine-promoted silver (Ag) catalysts are commonly used for selective oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the compound.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, hydrogenated hydrocarbons, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Diphenyl-3,3-dimethyl-1-butene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific characteristics
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3,3-dimethyl-1-butene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and double bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butene: A related compound with a similar butene backbone but lacking the phenyl groups.
1,1-Diphenylethylene: Similar in structure but with a shorter carbon chain.
2,3-Dimethyl-2-butene: Another related compound with different substitution patterns on the butene backbone.
Uniqueness
1,1-Diphenyl-3,3-dimethyl-1-butene is unique due to the presence of both phenyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler or less substituted analogs .
Properties
CAS No. |
23586-64-3 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(3,3-dimethyl-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
FCBHBUSESUYVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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